molecular formula C17H21NO4 B564821 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone CAS No. 1189998-94-4

3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone

Cat. No.: B564821
CAS No.: 1189998-94-4
M. Wt: 312.413
InChI Key: NSCGUYORSXNXSZ-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone is a complex organic compound with a unique structure that includes a benzofuran ring, an oxazolidinone ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the oxazolidinone ring, and the incorporation of the tert-butyl group. Common reagents used in these reactions include benzofuran derivatives, oxazolidinone precursors, and tert-butylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound

Scientific Research Applications

3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways, providing insights into biological processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dimethylethyl)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone: A non-deuterated analog with similar chemical properties.

    5-[7-(1-Hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone: Lacks the tert-butyl group, resulting in different reactivity and applications.

    3-(1,1-Dimethylethyl)-2-oxazolidinone: Lacks the benzofuran ring, affecting its biological activity and chemical behavior.

Uniqueness

3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone is unique due to the presence of the deuterated tert-butyl group, which can influence its stability, reactivity, and interactions with other molecules. This makes it a valuable compound for specific research applications where isotopic labeling is beneficial.

Properties

IUPAC Name

3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCGUYORSXNXSZ-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.